molecular formula C16H20O3 B15052440 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

Cat. No.: B15052440
M. Wt: 260.33 g/mol
InChI Key: UNRRKLGFMHCOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate (CAS 2114341-33-0) is a high-purity chemical intermediate of interest in medicinal chemistry and pharmaceutical research. This compound features the benzo[7]annulene scaffold, a structure recognized in the development of novel bioactive molecules . The molecular formula is C₁₆H₂₀O₃ and it has a molecular weight of 260.33 . While the specific mechanism of action for this exact ester is a subject of ongoing research, derivatives based on the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one core (1-benzosuberone) are valuable synthetic intermediates . Research into analogous structures shows that the benzoannulene ring system is a privileged structure in drug discovery, appearing in compounds investigated for a range of therapeutic areas . This pivalate ester is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3

InChI Key

UNRRKLGFMHCOJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves the esterification of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid with pivalic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via esterification of the hydroxyl group with pivalic acid, forming a stable ester linkage. While exact reaction conditions (e.g., temperature, catalysts) are not fully documented, esterification typically involves acidic or basic catalysis to activate the hydroxyl group.

Key Functional Groups and Reactivity

The molecule contains two reactive sites:

  • Ketone (oxo group) : Positioned at the 9-position of the benzoannulene ring.

  • Pivalate ester : A bulky ester group at the 2-position, derived from pivalic acid.

Ester Hydrolysis

The pivalate ester can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid:

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate+H2OH+/OH9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-carboxylic acid+t-BuOH\text{9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-carboxylic acid} + \text{t-BuOH}

The steric bulk of the pivalate group may necessitate harsher conditions compared to smaller esters.

Transesterification

The ester group can react with other alcohols under catalytic conditions (e.g., acid/base) to form alternative esters:

Pivalate ester+R-OHCatalystR-OOC-benzoannulen+t-BuOH\text{Pivalate ester} + \text{R-OH} \xrightarrow{\text{Catalyst}} \text{R-OOC-benzoannulen} + \text{t-BuOH}

This reaction is typically reversible and may require optimization for high yields.

Ketone Reactivity

The oxo group participates in nucleophilic additions , such as:

  • Grignard or organometallic reagents : Formation of alcohol derivatives.

  • Michael additions : Reaction with enolates or enamine intermediates.

  • Reduction : Conversion to secondary alcohol via hydride reagents (e.g., NaBH₄).

Nickel-Catalyzed Coupling

The compound may participate in Ni-catalyzed reductive vinylation or cross-coupling reactions, as observed in structurally related pivalate derivatives. For example, NiBr₂/dtBBPy-catalyzed systems with Zn and MgCl₂ enable coupling with arylzinc reagents or vinyl bromides .

Oxidation and Acyloxylation

Ketones in benzoannulene systems can undergo α-acetoxylation using oxidants like KMnO₄ in acetic acid, potentially forming acetoxylated derivatives .

Reaction Mechanism Insights

Reaction Type Key Features Conditions
HydrolysisConversion to carboxylic acid; steric hindrance from pivalate groupAcidic/base catalysis, elevated temp
TransesterificationExchange of alkoxy groups; reversible processAlcohol, acid/base catalyst
Nucleophilic additionKetone reactivity; alcohol, alkyl, or aryl derivatives formedGrignard reagents, organometallics
Nickel-catalyzed couplingCross-coupling with arylzinc reagents or vinyl bromides; requires Ni catalystsNiBr₂/dtBBPy, Zn, MgCl₂, TBAI, dioxane

Scientific Research Applications

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby exerting its biological effects .

Comparison with Similar Compounds

Fluorinated Derivative: 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

  • Structure : A fluorine atom replaces hydrogen at position 1 (C₁₆H₁₉FO₃, MW 278.32).
  • However, its GHS safety profile includes precautions for inhalation and skin exposure .
  • Status : Discontinued in bulk quantities, similar to the parent compound .

Carbamate Derivative: Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

  • Structure: A carbamate group (-OCONH₂) replaces the pivalate ester (C₁₄H₁₇NO₃, MW 263.29).
  • Used in medicinal chemistry for its modular reactivity .

Cyano-Substituted Analog: 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile

  • Structure: A cyano group (-CN) at position 2 (C₁₂H₁₁NO, MW 185.22).
  • Properties: The electron-withdrawing cyano group increases electrophilicity, making this compound a candidate for nucleophilic substitution reactions. Its lower molecular weight may enhance diffusion across biological membranes .

Methoxy-Acetate Derivative: 3-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-yl acetate

  • Structure : Methoxy (-OCH₃) at position 3 and acetate (-OAc) at position 2 (C₁₄H₁₆O₄, MW 248.27).
  • Properties : Methoxy groups improve solubility via polarity, while the acetate ester offers a labile leaving group for further functionalization. Observed in phytochemical studies .

Bromomethyl Derivative: 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

  • Structure : Bromomethyl (-CH₂Br) at position 7 (C₁₂H₁₅Br, MW 239.15).
  • Properties : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile synthetic intermediate. Requires handling under inert conditions due to reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications References
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate C₁₆H₂₀O₃ 260.33 Pivalate ester SERD intermediate; discontinued
1-Fluoro-5-oxo analog C₁₆H₁₉FO₃ 278.32 Fluorine at C1 Enhanced metabolic stability; safety risks
Ethyl carbamate derivative C₁₄H₁₇NO₃ 263.29 Carbamate group Modular medicinal chemistry applications
2-Carbonitrile analog C₁₂H₁₁NO 185.22 Cyano group Electrophilic reactivity
3-Methoxy-2-acetate analog C₁₄H₁₆O₄ 248.27 Methoxy and acetate Phytochemical studies; improved solubility
7-Bromomethyl analog C₁₂H₁₅Br 239.15 Bromomethyl Cross-coupling intermediate

Biological Activity

9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate (CAS No. 87451-94-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate is C16H20O3, with a molecular weight of 260.33 g/mol. The compound contains a benzoannulene core, characterized by a fused ring system that may contribute to its biological properties.

Biological Activity Overview

Research on 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate is limited but suggests potential pharmacological applications. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit anticancer properties. For instance, derivatives of benzo[a]pyrene have shown significant effects on cancer cell lines. While specific studies on 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate are scarce, its structural analogs have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in various cancer types.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of compounds related to benzoannulenes. For example, studies involving benzo[a]pyrene metabolites suggest that certain hydroxylated forms can influence cognitive functions and neurotoxicity. Although direct evidence for the neuroprotective effects of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate is lacking, its structural similarities warrant further investigation in neuropharmacology.

Synthesis and Derivatives

The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate can be achieved through various organic reactions involving pivalic acid and benzoannulene derivatives. The synthetic pathways often focus on modifying the carbonyl groups and ring structures to enhance biological activity.

Compound Molecular Formula Biological Activity
9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalateC16H20O3Potential anticancer and neuroprotective effects
Benzo[a]pyreneC18H12Known carcinogen with neurotoxic metabolites
Hydroxylated benzo[a]pyrene derivativesVariesInduce cognitive impairment in animal models

Case Studies

  • Anticancer Studies : Analogous compounds have been tested against leukemia cell lines with varying degrees of success. A study indicated that modifications in the carbonyl position significantly influenced the cytotoxicity of these compounds.
  • Neurotoxicity Assessment : Research has demonstrated that exposure to certain benzo[a]pyrene derivatives leads to measurable cognitive impairments in animal models. These findings suggest that similar compounds may also exhibit neurotoxic effects depending on their structural configurations.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-certified N100 (US) or P3 (EN 143) respirators to avoid inhalation of dust or vapors. Full-face respirators are recommended if ventilation is insufficient .

  • Skin/Eye Protection : Wear nitrile gloves and safety goggles to prevent contact. Contaminated gloves must be disposed of as hazardous waste .

  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid discharge into drains. Use secondary containment for storage .

  • Ventilation : Conduct experiments in fume hoods with ≥ 4 air changes per hour to minimize vapor accumulation .

    Table 1: Safety Protocol Summary

    Hazard MitigationRecommended Measures
    Inhalation RiskN100/P3 respirators
    Skin ContactNitrile gloves
    Spill ResponseInert absorbents
    StorageSecondary containment

Q. What synthetic routes are commonly employed for the preparation of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate, and how can reaction yields be optimized?

  • Methodological Answer :

  • Starting Materials : Derivatives like 2-methylallyl carboxylates (e.g., compound 3o ) are used as precursors, with tert-butyldiphenylsilyl (TBDPS) groups introduced to stabilize intermediates .

  • Catalytic Conditions : Optimize yields by adjusting catalyst loading (e.g., T3P® in EtOAc for amide bond formation) and reaction time. For example, T3P (50% in EtOAc) achieved 77% yield in a related annulene synthesis .

  • Workup Strategies : Use SPE (Solid-Phase Extraction) with Oasis HLB cartridges for purification. Pre-condition cartridges with methanol to enhance compound retention .

    Table 2: Synthesis Optimization Parameters

    ParameterOptimal ConditionObserved Yield
    Catalyst (T3P)50% in EtOAc, 1.5 eq77%
    PurificationOasis HLB SPE>90% recovery
    Reaction Time12–24 hoursVariable

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase columns (C18) with mobile phases of methanol/water + 0.1% formic acid. Monitor [M+H]+ ions for quantification .

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ 1.2 ppm for pivalate methyl groups) .

  • HPLC-PDA : Detect impurities at 254 nm with gradient elution (e.g., 40–90% acetonitrile in 20 minutes) .

    Table 3: Analytical Techniques Comparison

    TechniqueKey ParametersApplication
    LC-MS/MSC18 column, 0.1% FAQuantification, Purity
    ¹H NMR400 MHz, CDCl3Structural confirmation
    HPLC-PDA254 nm, gradient elutionImpurity profiling

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data observed during the characterization of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent peaks from compound signals .
  • High-Resolution MS : Confirm molecular formulas via HRMS (e.g., Q-TOF instruments with < 2 ppm error) .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate in novel reaction environments?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for prodrug design .

Q. What strategies exist for designing prodrug derivatives of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate to enhance bioavailability?

  • Methodological Answer :

  • Esterification : Attach amino acid moieties (e.g., glycine) via carbodiimide-mediated coupling to improve water solubility .

  • PEGylation : Conjugate polyethylene glycol (PEG) chains to reduce renal clearance .

  • Enzymatic Cleavage : Incorporate peptide linkers (e.g., Val-Ala) for site-specific activation .

    Table 4: Prodrug Design Strategies

    StrategyFunctional GroupBioavailability Enhancement
    Amino Acid ConjugateFmoc-glycineSolubility in aqueous media
    PEGylationPEG-2000Extended half-life
    Peptide LinkerVal-Ala dipeptideTargeted release

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.